3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride

Beschreibung

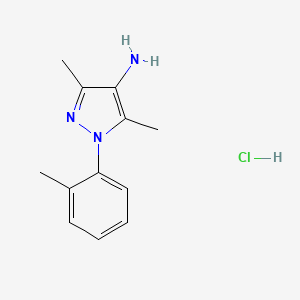

The compound 3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine hydrochloride (CAS: 2108832-00-2) features a pyrazole core substituted with methyl groups at positions 3 and 5, a 2-methylphenyl group at position 1, and an amine at position 4, stabilized as a hydrochloride salt. This structure enhances solubility and bioavailability, making it a candidate for pharmaceutical applications, particularly as an intermediate in drug discovery .

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-8-6-4-5-7-11(8)15-10(3)12(13)9(2)14-15;/h4-7H,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIONXTVGDHDRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C(=N2)C)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate can then be further reacted with appropriate reagents to introduce the 2-methylphenyl group and the amine group at the desired positions on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- Electron-Withdrawing vs. Electron-Donating Groups :

- Hydrogen Bonding and Salt Forms : The hydrochloride salt in the target compound improves aqueous solubility compared to free-base analogs (e.g., 3-methylbenzyl derivative in ). Crystallographic studies using tools like Mercury () reveal distinct hydrogen-bonding networks in salt forms, affecting stability and crystal packing .

Biologische Aktivität

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride is an organic compound belonging to the pyrazole family, characterized by a unique structure that includes a pyrazole ring substituted at the 3 and 5 positions with methyl groups and at the 1 position with a 2-methylphenyl group. This distinctive structural configuration contributes to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C15H18N4·HCl

- Molar Mass : 301.79 g/mol

- CAS Number : 514801-09-3

The biological activity of this compound primarily involves non-covalent interactions such as hydrogen bonding and van der Waals forces with various biological targets. The specific interactions depend on the functional groups present, influencing its pharmacological effects. Research indicates that it may act as an inhibitor of enzymes involved in inflammatory processes and cancer pathways, making it a candidate for therapeutic applications targeting these conditions .

Anticancer Activity

Studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-amine have shown promising results against cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine | MCF7 | 3.79 |

| Related Compound A | SF-268 | 12.50 |

| Related Compound B | NCI-H460 | 42.30 |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Preliminary investigations suggest that it may inhibit certain enzymes linked to inflammatory pathways, although specific enzyme targets remain to be fully elucidated.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : Research has indicated that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against COX enzymes.

- Cell Viability Assays : In vitro assays using MTT and sulforhodamine B methods have shown significant reductions in cell viability in treated cancer cell lines compared to controls. The findings support the hypothesis that these compounds can induce apoptosis or inhibit proliferation effectively.

- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could modulate signaling pathways associated with apoptosis and cell cycle regulation, particularly through interactions with kinases involved in tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.